3'-Aminobenzanilide, commonly referred to as 3-aminobenzamide (3-ABA), is a compound that has garnered significant attention due to its diverse biological activities. It is known as an inhibitor of poly-(ADP-ribose)-polymerase (PARP), an enzyme that plays a crucial role in various subcellular processes, including DNA repair and cell death12. The compound's effects on the cytoskeleton and substrate adhesion properties have been studied extensively, revealing its potential in modulating cellular responses to external stressors such as UV radiation and its implications in antiproliferative and anticonvulsant activities1467.
The mechanism of action of 3-ABA is multifaceted. It has been shown to protect cells from UV-B-induced apoptosis by acting on the cytoskeleton and substrate adhesion. This effect is evident in different cell lines, with an inverse correlation observed between sensitivity to UV-B-induced apoptosis and substrate adhesion1. Additionally, 3-ABA stimulates unscheduled DNA synthesis and the rejoining of strand breaks in human lymphocytes, indicating its role in DNA repair processes2. In the context of anticonvulsant activity, 3-ABA derived from 2,6-dimethylaniline exhibited potent anti-MES (maximal electroshock) effects, suggesting a relationship between the benzamide structure and anticonvulsant effects45. Furthermore, 3-ABA has been reported to induce cytoskeleton rearrangement in melanoma cells, which could be associated with its differentiating capability6. The antiproliferative activity of 3-ABA in carcinoma cells is also linked to its target effect on the cytoskeleton7. Moreover, 3-ABA can interfere with NK cell-mediated killing by impairing cell-to-cell conjugate formation, which is associated with alterations in the cytoskeletal elements8.
In cancer research, 3-ABA has demonstrated antiproliferative effects on carcinoma cells, inhibiting cell growth and colony formation. These effects are reversible and are accompanied by cellular alterations such as the formation of dendritic-like protrusions, indicative of a differentiative triggering. Immunocytochemical studies have suggested that the cytoskeleton is a major target of 3-ABA, highlighting its versatility in exerting antiproliferative, cytostatic, cytotoxic, and antiapoptotic effects7.
The anticonvulsant activity of 3-ABA has been evaluated in a series of 2- and 3-aminobenzanilides. The most potent compound against seizures induced by maximal electroshock was a 3-aminobenzanilide derivative, which showed an activity profile comparable to established anticonvulsant drugs such as phenobarbital and phenytoin45.
3-ABA has been shown to protect against cell death by impairing the function of the cytoskeleton in NK cell-mediated killing. This suggests that 3-ABA could have potential applications in modulating immune responses, particularly in the context of tumor cell lysis8.
Interestingly, 3-ABA is also a metabolite of the carcinogenic air pollutant 3-nitrobenzanthrone (3-NBA). It has been studied for its ability to induce enzymes like cytochrome P450 1A1 (CYP1A1) and NAD(P)H:quinone oxidoreductase (NQO1) in rat kidney and lung. The induction of these enzymes by 3-ABA can increase the enzymatic activation of both 3-ABA and 3-NBA, enhancing their genotoxic and carcinogenic potential9.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3